5-Hydroxyquinoline

Catalog No.
S885098
CAS No.
578-67-6
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyquinoline

CAS Number

578-67-6

Product Name

5-Hydroxyquinoline

IUPAC Name

quinolin-5-ol

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H

InChI Key

GVNQVWJYDXOLST-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)O

Synonyms

5-Quinolinol; 5-Hydroxyquinoline; NSC 405729;

Canonical SMILES

C1=CC(=O)C2=CC=CNC2=C1

Isomeric SMILES

C1=CC(=O)C2=CC=CNC2=C1

Metal Chelator and Antioxidant:

-Hydroxyquinoline possesses chelating properties, meaning it can bind to metal ions. This makes it useful in various research settings:

  • Studying metal-protein interactions: By binding to specific metal ions in proteins, 5-hydroxyquinoline can help researchers understand the role of these metals in protein function and activity. Source:
  • Antioxidant activity: 5-hydroxyquinoline exhibits antioxidant properties, scavenging free radicals that can damage cells. This makes it potentially valuable for studying oxidative stress and its role in various diseases. Source:

Organic Synthesis and Material Science:

-Hydroxyquinoline serves as a precursor and intermediate in the synthesis of various organic compounds. Additionally, its unique properties make it relevant in material science research:

  • Synthesis of pharmaceuticals: 5-Hydroxyquinoline can be used as a starting material for the synthesis of certain drugs and drug candidates. Source:
  • Pigment and dye production: 5-Hydroxyquinoline is utilized in the production of certain pigments and dyes used in various industries. Source:
  • Development of functional materials: The chelating and electrical properties of 5-hydroxyquinoline make it potentially useful in the development of functional materials like sensors and catalysts.

Biological Research and Potential Therapeutic Applications:

Emerging research explores the potential therapeutic applications of 5-hydroxyquinoline:

  • Antiparasitic and antifungal properties: Studies suggest 5-hydroxyquinoline may possess antiparasitic and antifungal activity, warranting further investigation for potential drug development. Source:
  • Anti-cancer research: Preliminary research suggests 5-hydroxyquinoline might exhibit anti-cancer properties, but more research is needed to understand its mechanisms and potential for therapeutic applications. Source:

5-Hydroxyquinoline, also known as quinolin-5-ol, is an organic compound with the molecular formula C9H7NOC_9H_7NO and a molecular weight of approximately 145.16 g/mol. It features a hydroxyl group (-OH) attached to the fifth position of the quinoline ring system, which consists of a fused benzene and pyridine structure. This compound is characterized by its pale yellow crystalline appearance and has been studied for its various chemical and biological properties .

While 5-Hydroxyquinoline itself does not possess a well-defined biological mechanism of action, its metal chelating properties can influence various biological processes. For instance, it can:

  • Chelate iron: By chelating iron ions, it can potentially disrupt iron-dependent processes in certain microorganisms [].
Due to its functional groups. Notable reactions include:

  • Oxidative Polymerization: 5-Hydroxyquinoline can undergo oxidative polymerization in alkaline conditions, leading to the formation of poly(5-hydroxyquinoline), which exhibits interesting electrical and optical properties .
  • Metal Complexation: The hydroxyl group allows 5-hydroxyquinoline to form complexes with metal ions, which can be useful in analytical chemistry for detecting metal concentrations .
  • Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, particularly when reacted with electrophiles, leading to various derivatives that have potential applications in medicinal chemistry .

5-Hydroxyquinoline exhibits notable biological activities, including:

  • Antimicrobial Properties: Research indicates that 5-hydroxyquinoline has antimicrobial effects against various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, potentially useful in preventing oxidative stress-related diseases .
  • Pharmacological Potential: Studies suggest that derivatives of 5-hydroxyquinoline may possess anti-inflammatory and analgesic effects, indicating its relevance in drug development .

Several methods are employed to synthesize 5-hydroxyquinoline:

  • Skraup Synthesis: This classical method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent, leading to the formation of quinoline derivatives, including 5-hydroxyquinoline.
  • Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing 5-hydroxyquinoline directly from quinoline using controlled electrolysis techniques .
  • Regioselective Synthesis: Newer approaches focus on regioselective synthesis that allows for the selective introduction of the hydroxyl group at the desired position on the quinoline ring .

5-Hydroxyquinoline finds applications across various fields:

  • Dyes and Pigments: It is used in the manufacture of dyes due to its ability to form stable complexes with metals.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new drugs, particularly in treating infections and inflammation .
  • Analytical Chemistry: The compound serves as an internal standard in chromatographic methods for analyzing substances like morphine in biological samples .

Studies on the interactions of 5-hydroxyquinoline with various biological molecules have revealed:

  • Metal Ion Binding: The ability of 5-hydroxyquinoline to chelate metal ions has been extensively studied, showing potential applications in bioremediation and environmental chemistry.
  • Protein Interactions: Research indicates that 5-hydroxyquinoline can interact with specific proteins, influencing their activity and stability, which is crucial for understanding its pharmacological effects .

Several compounds share structural similarities with 5-hydroxyquinoline. Here are some notable examples:

Compound NameStructureUnique Features
8-HydroxyquinolineHydroxyl group at position 8Known for its chelating properties; used as an analytical reagent.
4-HydroxyquinolineHydroxyl group at position 4Exhibits different biological activities compared to 5-hydroxyquinoline.
2-HydroxyquinolineHydroxyl group at position 2More soluble in water; used in dye synthesis.

Uniqueness of 5-Hydroxyquinoline

What sets 5-hydroxyquinoline apart from its analogs is its specific positioning of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. This positioning enhances its ability to form stable complexes with metal ions while also providing distinct antimicrobial properties not seen in other hydroxyquinolines.

XLogP3

1.4

Dates

Modify: 2023-08-15

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